2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide
Description
This compound is a naphthyridine-based acetamide derivative characterized by a 1,8-naphthyridine core substituted at position 3 with a benzoyl group, at position 7 with a methyl group, and at position 1 with an acetamide-linked 4-isopropylphenyl moiety.
Properties
IUPAC Name |
2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-(4-propan-2-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-17(2)19-10-12-21(13-11-19)29-24(31)16-30-15-23(25(32)20-7-5-4-6-8-20)26(33)22-14-9-18(3)28-27(22)30/h4-15,17H,16H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFDGEIPNSQEJFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)C(C)C)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoyl and methyl groups: These functional groups can be introduced through Friedel-Crafts acylation and alkylation reactions.
Attachment of the acetamide moiety: This step may involve amidation reactions using suitable reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1. Naphthyridine Derivatives
- N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67) Key Differences: Replaces the benzoyl group with a carboxamide-linked adamantyl moiety and lacks the 7-methyl substitution. The absence of a 7-methyl group may alter metabolic stability .
- 2-[3-(3-Methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (894891-27-1) Key Differences: Substitutes the benzoyl group with 3-methoxybenzoyl and the 4-isopropylphenyl with a 2-(trifluoromethyl)phenyl group.
2.1.2. Acetamide Analogues
- N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- HC-030031 (TRPA1 antagonist)
Physicochemical and Spectroscopic Properties
Functional Group Impact on Properties
- Benzoyl vs.
- 4-Isopropylphenyl vs. Trifluoromethylphenyl : The trifluoromethyl group in 894891-27-1 introduces strong electronegativity, enhancing metabolic stability but possibly reducing CNS penetration due to increased hydrophobicity .
- 7-Methyl Substitution : Present in the target compound and 894891-27-1, this group may shield the naphthyridine core from oxidative metabolism .
Hydrogen-Bonding and Crystallography
- The target compound’s 4-oxo group and acetamide NH are likely to form N–H···O hydrogen bonds, similar to N-(3-Cl-4-F-phenyl)-2-naphthylacetamide, which exhibits intermolecular N–H···O bonds stabilizing its crystal lattice .
Biological Activity
2-(3-benzoyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl)-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic compound belonging to the naphthyridine class, which has garnered attention for its potential biological activities. This compound's unique structural features suggest a wide range of pharmacological applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 425.49 g/mol. The structure incorporates a naphthyridine core, a benzoyl moiety, and an acetamide group, which are known to influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O3 |
| Molecular Weight | 425.49 g/mol |
| CAS Number | 894903-98-1 |
Antimicrobial Activity
Research has indicated that naphthyridine derivatives exhibit significant antimicrobial properties. In various studies, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study:
A study conducted by Özdemir et al. (2020) synthesized multiple naphthyridine derivatives and evaluated their antibacterial activities using the disc diffusion method. The results indicated that several derivatives exhibited comparable or superior activity to ciprofloxacin against strains such as E. coli and Staphylococcus aureus .
Anticancer Activity
The compound's potential as an anticancer agent is supported by its ability to interact with various cellular pathways. Naphthyridine derivatives have been noted for their capacity to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Research Findings:
In a recent study published in Pharmaceutical Research, the naphthyridine scaffold was shown to inhibit cancer cell proliferation in vitro, with IC50 values indicating potent effects against multiple cancer cell lines . The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
The mechanism by which this compound exerts its biological effects likely involves the inhibition of specific enzymes or receptors within target cells. This interaction can lead to altered signaling pathways that promote apoptosis or inhibit cell division.
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